Lenalidomide-PEG2-C2-amine HCl
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Overview
Description
Lenalidomide-PEG2-C2-amine HCl is a synthetic compound that combines lenalidomide, a derivative of thalidomide, with a polyethylene glycol (PEG) linker and an amine group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). Lenalidomide is known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, making it a valuable component in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG2-C2-amine HCl involves several steps. Initially, lenalidomide is synthesized through a series of reactions, including bromination, condensation, and cyclization. The PEG2-C2-amine linker is then attached to the lenalidomide molecule through a nucleophilic substitution reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG2-C2-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are commonly employed to attach the PEG2-C2-amine linker to the lenalidomide core
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amine groups, thiols
Major Products Formed
The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can be further utilized in the synthesis of PROTACs and other therapeutic agents .
Scientific Research Applications
Lenalidomide-PEG2-C2-amine HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Utilized in the treatment of hematological malignancies, such as multiple myeloma and myelodysplastic syndromes.
Industry: Applied in the development of new drugs and therapeutic strategies for various diseases .
Mechanism of Action
Lenalidomide-PEG2-C2-amine HCl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. The compound binds to the cereblon (CRBN) protein, altering the substrate specificity of the ligase and promoting the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes, where the degradation of specific transcription factors leads to the death of malignant cells .
Comparison with Similar Compounds
Lenalidomide-PEG2-C2-amine HCl is unique due to its combination of lenalidomide with a PEG linker and an amine group. Similar compounds include:
Pomalidomide-PEG2-NH2 hydrochloride: Another PROTAC building block with similar properties but different linker length and composition.
Thalidomide-PEG2-NH2 hydrochloride: A related compound with thalidomide as the core molecule instead of lenalidomide .
These compounds share similar mechanisms of action but differ in their specific applications and efficacy, highlighting the versatility and uniqueness of this compound in targeted protein degradation research .
Properties
Molecular Formula |
C19H27ClN4O5 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-[7-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C19H26N4O5.ClH/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25;/h1-3,16,21H,4-12,20H2,(H,22,24,25);1H |
InChI Key |
FFTHCMHHGUFGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN.Cl |
Origin of Product |
United States |
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